molecular formula C7H17NO3S B14211827 2-Methylpropyl 3-aminopropane-1-sulfonate CAS No. 819862-63-0

2-Methylpropyl 3-aminopropane-1-sulfonate

Cat. No.: B14211827
CAS No.: 819862-63-0
M. Wt: 195.28 g/mol
InChI Key: BJPJLXCZCDLRRY-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-aminopropane-1-sulfonate is an organic compound with the molecular formula C7H15NO3S. It is a sulfonate ester that features both an amino group and a sulfonate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3-aminopropane-1-sulfonate typically involves the reaction of 2-methylpropyl alcohol with 3-aminopropane-1-sulfonic acid. The reaction is carried out under acidic conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism by which 2-Methylpropyl 3-aminopropane-1-sulfonate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

819862-63-0

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

2-methylpropyl 3-aminopropane-1-sulfonate

InChI

InChI=1S/C7H17NO3S/c1-7(2)6-11-12(9,10)5-3-4-8/h7H,3-6,8H2,1-2H3

InChI Key

BJPJLXCZCDLRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COS(=O)(=O)CCCN

Origin of Product

United States

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